2-Amino-4-fluoro-6-nitrobenzoic acid

Description

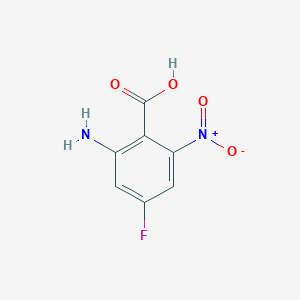

2-Amino-4-fluoro-6-nitrobenzoic acid is a multifunctional benzoic acid derivative with a molecular formula C₇H₅FN₂O₄. It features an amino group (-NH₂) at position 2, a fluorine atom (-F) at position 4, and a nitro group (-NO₂) at position 6 on the aromatic ring.

Properties

IUPAC Name |

2-amino-4-fluoro-6-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O4/c8-3-1-4(9)6(7(11)12)5(2-3)10(13)14/h1-2H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRCKMMTAQYOLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C(=O)O)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Amino-4-fluoro-6-nitrobenzoic acid typically involves the nitration of 2-amino-4-fluorobenzoic acid. One common method includes the following steps:

Nitration Reaction: 2-Amino-4-fluorobenzoic acid is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions to introduce the nitro group at the 6-position of the benzene ring.

Purification: The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography techniques to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

2-Amino-4-fluoro-6-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Chemistry

2-Amino-4-fluoro-6-nitrobenzoic acid serves as a valuable building block in organic synthesis. It can participate in various chemical reactions such as:

- Substitution Reactions : The fluorine atom can be replaced by other nucleophiles, allowing for the synthesis of more complex molecules.

- Reduction Reactions : The nitro group can be reduced to an amine, which is useful for synthesizing other derivatives.

These reactions make it a versatile intermediate in the development of new compounds with tailored properties.

Biology

In biological research, this compound has been investigated for its potential as a biochemical probe . Its ability to interact with various enzymes makes it suitable for studying enzyme kinetics and mechanisms.

Biological Activities :

- Antimicrobial Properties : Nitro-containing compounds are known for their antimicrobial effects. Research indicates that derivatives of this compound exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit inflammatory mediators such as inducible nitric oxide synthase (iNOS), suggesting its potential use in anti-inflammatory therapies.

Medicine

The therapeutic potential of this compound is being explored in cancer research. Its ability to disrupt key signaling pathways associated with cancer cell proliferation positions it as a candidate for further development as an anticancer agent.

Antimicrobial Activity

A study demonstrated that derivatives of this compound showed significant antibacterial activity at concentrations of 20 μM against Staphylococcus aureus and 30 μM against Pseudomonas aeruginosa .

Anti-inflammatory Research

In vitro studies indicated that this compound could inhibit iNOS, highlighting its potential as a multi-target lead compound for developing anti-inflammatory drugs .

Cancer Therapeutics

Preliminary investigations into the use of this compound in cancer treatment have shown promise, particularly regarding its ability to affect cellular signaling pathways involved in tumor growth and metastasis .

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-6-nitrobenzoic acid depends on its specific application. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s unique combination of substituents distinguishes it from related benzoic acid derivatives. Key structural analogs include:

Key Observations :

Substituent Position and Reactivity: The nitro group at position 6 in 2-amino-4-fluoro-6-nitrobenzoic acid enhances electron withdrawal, increasing acidity compared to non-nitro analogs like 2-amino-4-fluorobenzoic acid . Fluoro vs. Chloro: Fluorine’s smaller atomic radius and stronger electronegativity (compared to chlorine in 2-amino-4-chlorobenzoic acid) reduce steric hindrance and alter solubility in polar solvents .

Thermal Stability: The nitro group significantly raises melting points (e.g., 278°C for 2-amino-5-nitrobenzoic acid vs. 188–196°C for 2-amino-4-fluorobenzoic acid), suggesting similar thermal robustness for this compound .

Biological Activity

2-Amino-4-fluoro-6-nitrobenzoic acid is an aromatic compound that has garnered attention for its potential biological activities. This compound features an amino group, a fluorine atom, and a nitro group, which contribute to its unique chemical properties and interactions within biological systems. Understanding its biological activity is crucial for its applications in pharmaceuticals and materials science.

The molecular formula of this compound is C7H6FNO4, with a molecular weight of 185.13 g/mol. The presence of the electron-withdrawing nitro and fluoro groups significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The functional groups in the compound allow it to form hydrogen bonds and participate in redox reactions, which can modulate the activity of target molecules. This mechanism is crucial for its potential therapeutic effects.

Biological Activity

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

- Anti-inflammatory Properties : The compound has been explored for its potential to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antibacterial Activity : Preliminary studies suggest that it may possess antibacterial properties, particularly against Gram-positive bacteria. The compound's structure allows it to interfere with bacterial DNA processes, similar to other known inhibitors of bacterial topoisomerases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vitro Studies : A study conducted on A549 cells demonstrated that exposure to the compound resulted in a significant reduction in IL-6 levels, indicating its potential role in modulating inflammatory responses .

- Antimicrobial Testing : In a series of experiments evaluating the compound's antimicrobial effects, it was found to inhibit bacterial growth at low concentrations (MICs ranging from <0.03125–0.25 μg/mL against various strains) .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of bacterial DNA gyrase and topoisomerase IV, with low nanomolar IC50 values reported for its inhibitory activity .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains amino, fluoro, and nitro groups | Anti-inflammatory, antibacterial |

| 2-Amino-4-nitrobenzoic acid | Lacks fluoro group | Weaker antibacterial activity |

| 3-Fluoro-4-nitrobenzoic acid | Different substitution pattern | Potentially similar activities |

Q & A

Q. Example Workflow :

- Refine with SHELXL:

WGX Merit>SHELXL-2018>TWIN/BASFcommands. - Validate using PLATON (integrated in WinGX) for missed symmetry checks .

Basic: What spectroscopic techniques validate the purity and structure of this compound?

Methodological Answer:

FT-IR : Confirm nitro (–NO₂) and carboxylic acid (–COOH) groups via peaks at 1530–1350 cm⁻¹ (asymmetric NO₂ stretch) and 2500–3300 cm⁻¹ (broad O–H stretch) .

¹H/¹³C NMR : In DMSO-d₆, expect aromatic proton signals at δ 7.2–8.5 ppm (split due to fluorine coupling) and carboxylic carbon at δ 165–170 ppm .

HPLC : Use a C18 column (acetonitrile/0.1% TFA mobile phase) with UV detection at 254 nm for purity assessment (>98% area) .

Q. Reference Data :

Advanced: How can reaction yields during nitration be optimized?

Methodological Answer:

Temperature control : Maintain nitration at 0–5°C to avoid over-nitration or decomposition.

Catalyst selection : Use sulfuric acid as a protonating agent to stabilize nitronium ions (NO₂⁺).

In situ monitoring : Employ Raman spectroscopy to track nitro group formation (peak at 1350 cm⁻¹) .

Workup optimization : Quench with ice-water to precipitate crude product, followed by recrystallization.

Q. Yield Improvement Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| 0°C, slow addition | 75 | 95 |

| Room temperature | 50 | 85 |

Basic: How is X-ray crystallography applied to determine its molecular structure?

Methodological Answer:

Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single crystal (0.2 × 0.2 × 0.1 mm³) at 100 K.

Structure solution : Apply SHELXT for direct methods or SHELXD for charge flipping .

Refinement : Refine anisotropic displacement parameters with SHELXL , incorporating hydrogen atoms via riding models .

Validation : Check for R-factor convergence (<5%), and use ORTEP for thermal ellipsoid visualization (e.g., 50% probability) .

Q. Example Crystallographic Data :

Advanced: How do researchers address contradictions in NMR and mass spectrometry data?

Methodological Answer:

Isotopic pattern analysis : For mass spectrometry (HRMS-ESI), ensure the molecular ion [M+H]⁺ matches the theoretical m/z (200.13 ± 0.01).

Decoupling experiments : In NMR, use ¹⁹F-¹H decoupling to resolve splitting from fluorine coupling .

Tandem MS/MS : Fragment ions should align with expected cleavage pathways (e.g., loss of –NO₂ or –COOH groups).

Q. Conflict Resolution Example :

- Observed δ 8.1 ppm (doublet of doublets) in ¹H NMR may indicate para-substituted fluorine; compare with computed spectra (Gaussian 16 B3LYP/6-31G*) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.